molecular formula C5H9BrMg B13412957 Magnesium, bromo(3-methyl-2-butenyl)- CAS No. 63847-45-0

Magnesium, bromo(3-methyl-2-butenyl)-

Cat. No.: B13412957
CAS No.: 63847-45-0
M. Wt: 173.33 g/mol
InChI Key: OKCUWCABNKFTCU-UHFFFAOYSA-M
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Description

Magnesium, bromo(3-methyl-2-butenyl)- is an organomagnesium compound classified as a Grignard reagent. Its structure consists of a magnesium atom bonded to a bromine atom and a 3-methyl-2-butenyl (prenyl) group. Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups or cross-coupling reactions . The prenyl substituent in this compound introduces steric and electronic effects that influence its reactivity and stability compared to other organomagnesium derivatives.

Properties

CAS No.

63847-45-0

Molecular Formula

C5H9BrMg

Molecular Weight

173.33 g/mol

IUPAC Name

magnesium;3-methylbut-1-ene;bromide

InChI

InChI=1S/C5H9.BrH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

OKCUWCABNKFTCU-UHFFFAOYSA-M

Canonical SMILES

C[C-](C)C=C.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo(3-methyl-2-butenyl)- is prepared by reacting 3-methyl-2-butenyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:

3-methyl-2-butenyl bromide+MgMagnesium, bromo(3-methyl-2-butenyl)-\text{3-methyl-2-butenyl bromide} + \text{Mg} \rightarrow \text{Magnesium, bromo(3-methyl-2-butenyl)-} 3-methyl-2-butenyl bromide+Mg→Magnesium, bromo(3-methyl-2-butenyl)-

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.

    Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.

    Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of base.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Alkanes and Alkenes: Result from substitution and coupling reactions.

Scientific Research Applications

Magnesium, bromo(3-methyl-2-butenyl)-, also known as bromo(3-methyl-2-butenyl)magnesium or prenylmagnesium bromide, is a Grignard reagent with the molecular formula C5H9BrMgC_5H_9BrMg . Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds .

Synthesis of Grignard Reagents

Magnesium-based carbon nucleophiles, including Grignard reagents, can be synthesized through mechanochemical methods using a ball milling technique . A deuterium-labeling experiment confirmed the formation of magnesium-based carbon nucleophiles under ball-milling conditions .

Traditional Synthesis

Traditionally, 2-methyl-2 butenyl magnesium bromide, an isomer of 3-methyl-2-butenyl magnesium bromide, is prepared by refluxing 4-bromo-2-methyl-2-butene with magnesium chips in anhydrous methyl tert-butyl ether .

Applications in Chemical Synthesis

  • Synthesis of Bisabolene: Grignard reagents such as 2-methyl-2 butenyl magnesium bromide are used in the synthesis of bisabolene, specifically gamma-bisabolene. This involves reacting 2-methyl-2 butenyl magnesium bromide with 2- (4-methyl-3-ene-1-cyclohexyl) propanal to form gamma-bisabolenol, a precursor to gamma-bisabolene .
  • Reactions with Bromoferrocenes: (3-methyl-3-butenyl)magnesium bromide reacts with 1,1′-dibromoferrocene in the presence of a PEPPSI-IPr catalyst, leading to a cross-coupling reaction and isomerization to form (Z)- and (E)-1-bromo-1′-(2-methyl-2-butenyl)ferrocene .
  • Synthesis of Zoapatanol: 3-methyl-3-butenyl magnesium bromide is used to convert an aldehyde to an alcohol in the total synthesis of D,L-zoapatanol, a utero-evacuant substance .

Mechanochemical Synthesis

Mechanism of Action

The compound exerts its effects primarily through the formation of carbon-magnesium bonds, which are highly reactive. These bonds can readily react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic center, followed by the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Structural and Electronic Differences

The prenyl group (3-methyl-2-butenyl) in Magnesium, bromo(3-methyl-2-butenyl)- is a branched aliphatic substituent, distinguishing it from aromatic or linear alkyl/alkynyl Grignard reagents. Key comparisons include:

  • 4-Chlorophenylmagnesium bromide (CAS 10422-35-2): Features an aryl group with a chlorine substituent. The aromatic ring stabilizes the reagent via resonance, reducing reactivity compared to aliphatic Grignard reagents. This compound is widely used in cross-coupling reactions due to its moderate reactivity and stability .
  • Magnesium, bromo(3-ethenylphenyl)- (CAS 118211-12-4): Contains a vinyl-substituted phenyl group. The conjugated system enhances stability but may limit steric accessibility in reactions .
  • Magnesium, bromo(3-methoxy-1-propynyl)- (CAS 32666-87-8): The methoxy-propynyl group introduces both electron-donating (methoxy) and electron-withdrawing (alkynyl) effects, leading to unique reactivity in specialized syntheses .

Reactivity and Stability

  • However, its aliphatic nature makes it more nucleophilic than aryl derivatives. For example, magnesium bisamide-mediated halogen dance reactions proceed slower with magnesium reagents than lithium analogs, highlighting the metal center’s influence .
  • Stability : Aliphatic Grignard reagents like Magnesium, bromo(3-methyl-2-butenyl)- are generally more moisture-sensitive and thermally unstable than aromatic counterparts (e.g., 4-chlorophenylmagnesium bromide) .

Data Table: Comparative Analysis of Selected Grignard Reagents

Compound Name Substituent CAS Number Reactivity Stability Applications
Magnesium, bromo(3-methyl-2-butenyl)- 3-methyl-2-butenyl Not provided High Moderate Nucleophilic additions
4-Chlorophenylmagnesium bromide 4-chlorophenyl 10422-35-2 Moderate High Cross-coupling reactions
Magnesium bromo(3-ethenylphenyl)- 3-ethenylphenyl 118211-12-4 Moderate High Polymer synthesis
Magnesium bromo(3-methoxy-1-propynyl)- 3-methoxy-1-propynyl 32666-87-8 High Low Specialty organic synthesis

Research Findings and Challenges

  • Unique Bromo Substituent : QSAR models indicate a lack of structurally similar bromo-containing compounds in training sets, complicating predictive toxicology or activity assessments for Magnesium, bromo(3-methyl-2-butenyl)- .
  • Synthetic Utility : Studies on magnesium-mediated halogen dance reactions demonstrate the metal’s ability to stabilize transient anions, enabling bromo group migration in thiophenes. This reactivity could extend to prenyl-substituted systems .
  • Its aliphatic structure may reduce membrane permeability compared to aromatic analogs.

Q & A

Basic: What are the standard synthetic protocols for preparing Magnesium, bromo(3-methyl-2-butenyl)-?

Answer:
The compound is synthesized via a Grignard reagent preparation method. Reacting 3-methyl-2-butenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) is typical. The reaction requires meticulous drying of solvents and glassware to avoid hydrolysis. The formation of the Grignard reagent is confirmed by the cessation of magnesium consumption and a cloudy grayish suspension .

Key Steps:

  • Use freshly activated magnesium turnings.
  • Maintain a reflux temperature (~65–67°C) to initiate the reaction.
  • Monitor progress via gas evolution and visual inspection of magnesium dissolution.

Basic: How is the purity and concentration of Magnesium, bromo(3-methyl-2-butenyl)- determined?

Answer:

  • Titration: React the Grignard reagent with a standardized acid (e.g., HCl) and back-titrate to determine active magnesium content .
  • Spectroscopy: 1^1H NMR in deuterated THF can confirm structural integrity by identifying characteristic alkene and methyl proton signals.
  • GC-MS: Used to detect residual organic impurities or unreacted starting materials .

Example Data:

MethodTypical Purity RangeReference
Titration0.5–1.0 M in THF
NMR Analysis>95% structural purity

Advanced: What strategies mitigate side reactions during its use in cross-coupling reactions?

Answer:
Side reactions (e.g., β-hydride elimination, homocoupling) are minimized by:

  • Temperature Control: Perform reactions at −78°C to suppress decomposition pathways.
  • Catalytic Additives: Use Cu(I) or Ni catalysts to enhance selectivity in Kumada couplings .
  • Solvent Optimization: Anhydrous 2-methyltetrahydrofuran (2-MeTHF) reduces side reactions due to its higher boiling point and stability .

Case Study:
In a Suzuki-Miyaura coupling, pre-complexing the Grignard reagent with ZnCl2_2 improved transmetallation efficiency by 30% .

Advanced: How does solvent choice affect the reactivity of Magnesium, bromo(3-methyl-2-butenyl)- in nucleophilic additions?

Answer:

  • THF: Polar aprotic solvent stabilizes the Grignard intermediate, enhancing nucleophilicity but risks peroxide formation.
  • 2-MeTHF: Offers similar polarity with improved thermal stability (bp: 80°C vs. THF’s 66°C), reducing solvent flammability concerns .
  • Ether Alternatives: Diethyl ether is less common due to lower solubility for bulky organomagnesium species.

Experimental Findings:

SolventReaction Yield (%)Side Products (%)Reference
THF7812
2-MeTHF858

Basic: What safety considerations are critical when handling Magnesium, bromo(3-methyl-2-butenyl)-?

Answer:

  • Pyrophoric Hazard: Reacts violently with water/moisture. Use flame-dried glassware and Schlenk techniques.
  • Inert Atmosphere: Maintain nitrogen/argon to prevent oxidation.
  • PPE: Wear flame-resistant lab coats, face shields, and nitrile gloves.
  • Quenching: Neutralize residues with isopropanol followed by dilute HCl .

Advanced: What spectroscopic and computational methods confirm its electronic structure and reactivity?

Answer:

  • NMR Spectroscopy: 25^{25}Mg NMR (though low sensitivity) can probe magnesium coordination environments.
  • DFT Calculations: Predict regioselectivity in nucleophilic attacks by analyzing LUMO distribution on the allylic system.
  • IR Spectroscopy: Detect Mg–Br stretching vibrations (~500 cm1^{-1}) and C=C bonds (~1650 cm1^{-1}) .

Example DFT Study:
A computational model showed enhanced electrophilicity at the γ-carbon of the 3-methyl-2-butenyl group, aligning with experimental alkylation outcomes .

Advanced: How do steric effects from the 3-methyl group influence its reactivity in organometallic reactions?

Answer:
The 3-methyl group introduces steric hindrance, which:

  • Reduces Reactivity: Slows nucleophilic additions to sterically crowded electrophiles.
  • Enhances Selectivity: Favors reactions at less hindered sites (e.g., terminal aldehydes over ketones).
  • Stabilizes Intermediates: Bulky groups reduce dimerization side reactions in palladium-catalyzed couplings .

Experimental Validation:
In a ketone alkylation, the reagent showed 70% selectivity for less hindered carbonyl groups, compared to 45% for non-methylated analogs .

Basic: What are its primary applications in synthetic chemistry?

Answer:

  • Nucleophilic Alkylation: Transfer of the 3-methyl-2-butenyl group to carbonyl compounds (e.g., ketones, esters).
  • Cross-Coupling Reactions: Used in Kumada, Suzuki, and Negishi couplings to construct carbon-carbon bonds.
  • Polymer Chemistry: Initiator for synthesizing tailored polyolefins .

Advanced: How can contradictory data on reaction yields be resolved in its applications?

Answer:

  • Reproducibility Checks: Ensure consistent magnesium activation (e.g., iodine etching) and solvent dryness.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reagent concentration during synthesis.
  • Meta-Analysis: Compare datasets across solvents (THF vs. 2-MeTHF) and temperatures to identify optimal conditions .

Example:
A 20% yield discrepancy in a published Kumada coupling was traced to trace oxygen in THF, resolved by rigorous solvent sparging .

Advanced: What role does Magnesium, bromo(3-methyl-2-butenyl)- play in asymmetric catalysis?

Answer:

  • Chiral Induction: When paired with chiral ligands (e.g., BINOL), it enables enantioselective alkylations.
  • Mechanistic Insight: The bulky 3-methyl group stabilizes transition states in asymmetric allylic alkylations, achieving up to 90% ee in certain substrates .

Case Study:
In a 2023 study, the reagent achieved 85% ee in the synthesis of a chiral β-lactam precursor using a Cu(I)-BINAP catalyst .

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